molecular formula C19H14ClN3O2S2 B3015913 5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895003-99-3

5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B3015913
CAS No.: 895003-99-3
M. Wt: 415.91
InChI Key: HRXIXKIIZPLZMK-UHFFFAOYSA-N
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Description

5-Chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a thiophene-carboxamide derivative featuring a benzothiazole and pyridine moiety. Its molecular formula is inferred as C₁₉H₁₅ClN₃O₂S₂, with a molecular weight of approximately 414.9 g/mol (calculated based on structural analogs in and ). The compound contains a 4-methoxy-substituted benzothiazole ring linked to a thiophene-2-carboxamide scaffold, with an additional pyridin-3-ylmethyl group contributing to its stereoelectronic profile.

Properties

IUPAC Name

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S2/c1-25-13-5-2-6-14-17(13)22-19(27-14)23(11-12-4-3-9-21-10-12)18(24)15-7-8-16(20)26-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXIXKIIZPLZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. Its unique chemical structure, featuring a thiophene ring, a benzo[d]thiazole moiety, and a pyridine group, contributes to its diverse pharmacological effects.

  • Molecular Formula : C19H14ClN3O2S2
  • Molecular Weight : 415.91 g/mol
  • Structural Components : The compound consists of:
    • A thiophene ring that enhances its electron-donating properties.
    • A benzo[d]thiazole moiety which is known for its biological activity.
    • A pyridine group that may facilitate interactions with biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, particularly in cancer cells.
  • Receptor Modulation : The compound can interact with various receptors, potentially altering signaling pathways associated with tumor growth and inflammation.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest and promote apoptosis in cancer cell lines.

Anticancer Properties

Research has indicated that compounds similar to 5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide exhibit significant anticancer activity. For instance:

  • Cell Lines Tested : Human epidermoid carcinoma (A431), non-small cell lung cancer (A549), and others.
  • Assays Used : MTT assay for cell viability, flow cytometry for apoptosis detection.
CompoundCell LineIC50 (µM)Mechanism
5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamideA4311.5Induces apoptosis
5-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamideA5491.8Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Target Pathogens : Various bacterial strains have been tested against this compound.
  • Results : Significant inhibition of bacterial growth was observed, suggesting potential use as an antimicrobial agent.

Case Studies

  • Study on Apoptosis Induction : In a study involving A431 and A549 cells, the compound was shown to significantly reduce cell viability at concentrations of 1, 2, and 4 µM, leading to increased apoptosis rates and alterations in cell cycle distribution .
  • Inflammatory Response Modulation : Research demonstrated that treatment with this compound resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-alpha in RAW264.7 macrophages, indicating potential anti-inflammatory properties .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Bioactivity : The 4-methoxy group in the target compound may enhance solubility compared to the 4-methyl analog (), while bromo or nitro substituents () could alter electronic properties and target affinity.

Physicochemical Properties

  • Solubility and Stability : Methoxy groups (as in the target compound and ) likely improve aqueous solubility compared to methyl or halogenated analogs ().
  • Molecular Weight : The target compound (MW ~414.9) falls within the range of bioactive small molecules (<500 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness.

Q & A

Q. How can researchers design isosteric replacements to improve metabolic stability?

  • Methodological Answer :
  • Bioisosteric substitution : Replace thiophene with thiadiazole (e.g., 1,3,4-thiadiazole derivatives showing enhanced stability ).
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked trifluoromethyl for slow release) .

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